molecular formula C9H8BrF3O B1439393 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene CAS No. 934495-35-9

2-Bromo-1-ethoxy-4-trifluoromethyl-benzene

Cat. No.: B1439393
CAS No.: 934495-35-9
M. Wt: 269.06 g/mol
InChI Key: QMHCHJWJKGDLLF-UHFFFAOYSA-N
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Description

2-Bromo-1-ethoxy-4-trifluoromethyl-benzene is an organic compound with the molecular formula C9H8BrF3O and a molecular weight of 269.06 g/mol . This compound is characterized by the presence of a bromine atom, an ethoxy group, and a trifluoromethyl group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene typically involves the bromination of 1-ethoxy-4-trifluoromethyl-benzene. This reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring . The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the bromination process while minimizing the formation of by-products. The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-ethoxy-4-trifluoromethyl-benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene depends on the specific reaction or application. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the compound undergoes oxidative addition and transmetalation steps in the presence of a palladium catalyst to form new carbon-carbon bonds . The trifluoromethyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical processes .

Properties

IUPAC Name

2-bromo-1-ethoxy-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-2-14-8-4-3-6(5-7(8)10)9(11,12)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHCHJWJKGDLLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60669637
Record name 2-Bromo-1-ethoxy-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934495-35-9
Record name 2-Bromo-1-ethoxy-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Starting from commercially available 2-bromo-4-trifluoromethyl-phenol and ethyliodide the title compound is obtained as colorless oil after distillation at 5×10−3 mbar.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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